Isopropylmagnesium chloride-lithium chloride complex
Overview
Description
Isopropylmagnesium chloride-lithium chloride complex is an organometallic compound widely used in organic synthesis. It is a colorless or pale yellow crystalline substance that is highly soluble in organic solvents such as diethyl ether and tetrahydrofuran. This compound is known for its high reactivity and is often used as a reagent in various chemical reactions .
Mechanism of Action
Target of Action
The primary target of the Isopropylmagnesium chloride-lithium chloride complex is organic compounds that can undergo a Grignard reaction . This complex is a type of Grignard reagent, which is highly reactive and can form new carbon-carbon bonds .
Mode of Action
The this compound interacts with its targets through a halogen-magnesium exchange reaction . This reaction is used to prepare Grignard reagents that cannot be obtained through the conventional method (RX+MgR MgX) .
Biochemical Pathways
The this compound affects the biochemical pathways involved in the synthesis of polymers . It is also used in stereodirected elimination reactions and the preparation of perfluoroalkyl cobalt carbonyls .
Pharmacokinetics
It’s important to note that the complex is highly reactive and sensitive to air and moisture .
Result of Action
The result of the action of the this compound is the formation of new carbon-carbon bonds . This leads to the synthesis of new organic compounds, including functionalized acyclic alkenyl magnesium reagents, 1,2-diketones, cyclic alkenyl and dienyl magnesium reagents, functionalized triazenes, and carbazoles .
Action Environment
The action of the this compound is influenced by environmental factors such as the presence of water and air. The complex is air-sensitive and moisture-sensitive , and it should be stored in a flammables area . These factors can influence the complex’s reactivity, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of isopropylmagnesium chloride-lithium chloride complex typically involves the reaction of isopropyl lithium with magnesium chloride. During this process, isopropyl lithium undergoes a substitution reaction with magnesium chloride to form isopropylmagnesium chloride. Lithium chloride is then added to the reaction mixture to enhance the purity of the final product .
Industrial Production Methods
In industrial settings, the compound is often produced in large quantities using a similar method. The reaction is carried out in a controlled environment to ensure high yield and purity. The resulting product is usually supplied as a solution in tetrahydrofuran, which helps to stabilize the compound and facilitate its use in various applications .
Chemical Reactions Analysis
Types of Reactions
Isopropylmagnesium chloride-lithium chloride complex undergoes several types of chemical reactions, including:
Transmetalation Reactions: This compound is highly effective in transmetalation reactions, where it transfers its isopropyl group to other metal centers.
Substitution Reactions: It can participate in substitution reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Magnesium-Halogen Exchange: The compound is used in magnesium-halogen exchange reactions, particularly with unprotected aryl carboxylic acids.
Common Reagents and Conditions
Common reagents used with this compound include methylmagnesium chloride and various electrophiles. The reactions are typically carried out in the presence of tetrahydrofuran as a solvent, which helps to stabilize the reactive intermediates .
Major Products Formed
The major products formed from these reactions depend on the specific electrophiles used. For example, reactions with aromatic carboxylic acids can lead to the formation of functionalized aromatic compounds, while reactions with imidazoles can produce functionalized imidazole derivatives .
Scientific Research Applications
Isopropylmagnesium chloride-lithium chloride complex has a wide range of applications in scientific research, including:
Organic Synthesis: It is used to prepare functionalized acyclic and cyclic alkenyl magnesium reagents, which are important intermediates in organic synthesis.
Polymer Synthesis: The compound is used in the synthesis of polymers through halogen-magnesium exchange reactions.
Pharmaceutical Research: It is employed in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: The compound is used in the preparation of functionalized materials, such as triazenes and carbazoles, which have applications in material science.
Comparison with Similar Compounds
Isopropylmagnesium chloride-lithium chloride complex is often compared with other organomagnesium compounds, such as:
Methylmagnesium Chloride: Similar in reactivity but used for different types of functionalizations.
Phenylmagnesium Bromide: Another organomagnesium compound used in Grignard reactions, but with different reactivity and selectivity.
Ethylmagnesium Bromide: Used in similar reactions but with different steric and electronic properties.
The uniqueness of this compound lies in its enhanced reactivity due to the presence of lithium chloride, which makes it a more versatile reagent in organic synthesis .
Properties
IUPAC Name |
lithium;magnesium;propane;dichloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7.2ClH.Li.Mg/c1-3-2;;;;/h3H,1-2H3;2*1H;;/q-1;;;+1;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTNVRCCIDISMV-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[CH-]C.[Mg+2].[Cl-].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2LiMg | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30996008 | |
Record name | Lithium magnesium chloride propan-2-ide (1/1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30996008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745038-86-2 | |
Record name | Lithium magnesium chloride propan-2-ide (1/1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30996008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropylmagnesium chloride lithium chloride complex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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